3-(4-Morpholinophenyl)-3-oxopropanenitrile chemical properties
3-(4-Morpholinophenyl)-3-oxopropanenitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(4-Morpholinophenyl)-3-oxopropanenitrile
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-morpholinophenyl)-3-oxopropanenitrile, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
3-(4-Morpholinophenyl)-3-oxopropanenitrile, identified by CAS Number 887591-40-4, is a bifunctional organic compound featuring a unique combination of reactive moieties.[1][2] Its structure is characterized by a central β-ketonitrile core, where an active methylene group is positioned between a carbonyl and a nitrile function. This core is attached to a phenyl ring, which is, in turn, substituted at the para position with a morpholine heterocycle.
The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance physicochemical properties such as solubility and metabolic stability, or to act as a key pharmacophore interacting with biological targets.[3] The β-ketonitrile group is a highly reactive synthon, providing multiple avenues for constructing more complex molecular architectures, particularly five-membered heterocycles which are prevalent in pharmaceuticals.[4] The interplay of these structural features makes this compound a valuable intermediate for synthetic chemists.
Physicochemical and Structural Data
A summary of the key physicochemical properties of 3-(4-morpholinophenyl)-3-oxopropanenitrile is presented below. This data is essential for its handling, characterization, and use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 887591-40-4 | [1][2][5] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 230.26 g/mol | [1][2] |
| IUPAC Name | 3-[4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile | [5] |
| Melting Point | 118-120 °C | [1] |
| Purity | Typically ≥95% | [5] |
| LogP | 1.37 | [5] |
| Canonical SMILES | N#CCC(=O)C1=CC=C(N2CCOCC2)C=C1 | [2][5] |
| InChI Key | AJYOOGLCCLWWSA-UHFFFAOYSA-N | [5] |
Synthesis and Reaction Mechanisms
The synthesis of 3-(4-morpholinophenyl)-3-oxopropanenitrile is typically achieved through a base-catalyzed condensation reaction, a cornerstone of C-C bond formation in organic chemistry.
Primary Synthetic Route: Crossed Claisen-Type Condensation
The most direct and industrially relevant synthesis is a crossed Claisen condensation.[6][7] This reaction involves the nucleophilic attack of an acetonitrile-derived carbanion onto an appropriate ester, specifically an ester of 4-morpholinobenzoic acid (e.g., ethyl 4-morpholinobenzoate).
The causality behind this choice is twofold:
-
Acetonitrile as the Nucleophile: Acetonitrile possesses α-hydrogens that can be deprotonated by a strong base (like sodium ethoxide or sodium hydride) to form a nucleophilic carbanion.[7][8]
-
Ester as the Electrophile: The aromatic ester lacks enolizable α-hydrogens, preventing self-condensation and ensuring it acts solely as the electrophile, which is crucial for achieving a high yield of the desired crossed product.[7]
The reaction proceeds via the following mechanistic steps:
-
Enolate Formation: The base abstracts an acidic α-proton from acetonitrile.
-
Nucleophilic Attack: The resulting acetonitrile anion attacks the electrophilic carbonyl carbon of the ester.
-
Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (e.g., ethoxide) to form the final β-ketonitrile product.[9]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol (Representative)
While a specific protocol for 3-(4-morpholinophenyl)-3-oxopropanenitrile is proprietary to manufacturers, the following is a representative, field-proven procedure for a closely related benzoylacetonitrile, which can be adapted by a skilled chemist.[10]
-
Base Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, prepare sodium ethoxide by reacting sodium metal with absolute ethanol under an inert atmosphere (N₂ or Ar). Alternatively, use commercial sodium ethoxide.
-
Ester Addition: To the cooled sodium ethoxide suspension in a suitable solvent (e.g., dry toluene), add ethyl 4-morpholinobenzoate.
-
Condensation: Slowly add an excess of dry acetonitrile to the mixture. Heat the reaction mixture to reflux for several hours (e.g., 12-24 hours) to drive the condensation to completion.
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by carefully adding water and an extraction solvent like diethyl ether.
-
Separate the aqueous layer and acidify it with a dilute acid (e.g., 5% H₂SO₄) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Reactivity and Synthetic Utility
The molecule's synthetic versatility stems from the distinct reactivity of its functional groups.
Caption: Key reactive sites and potential transformations.
-
Active Methylene Group: This is the most significant reactive site. The protons on the carbon between the carbonyl and nitrile groups are highly acidic (pKa ≈ 11 in DMSO for benzoylacetonitrile) due to resonance stabilization of the resulting carbanion by both electron-withdrawing groups. This facilitates easy deprotonation to form a soft nucleophile, which is a key intermediate for alkylation, acylation, and condensation reactions, particularly in the synthesis of heterocycles like pyrazoles and isoxazoles.[4]
-
Nitrile Group: The nitrile can undergo self-condensation with another nitrile-containing molecule in a base-catalyzed process known as the Thorpe reaction.[11][12][13] It can also be hydrolyzed under acidic or basic conditions to yield a β-keto amide or carboxylic acid, or be reduced to a primary amine.
-
Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Morpholine Moiety: The nitrogen atom of the morpholine ring is basic and can be protonated in acidic media. The ring itself is generally stable to many reaction conditions. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions.
Spectroscopic Characterization (Predicted)
While specific spectral data requires experimental acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.
-
¹H NMR (in CDCl₃, δ in ppm):
-
Aromatic Protons: Two doublets in the range of δ 7.8-8.0 (protons ortho to the carbonyl) and δ 6.8-7.0 (protons ortho to the morpholine), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons: A singlet around δ 4.0-4.2 for the active methylene (-CH₂-CN) protons.
-
Morpholine Protons: Two triplets around δ 3.8-3.9 (-O-CH₂-) and δ 3.3-3.4 (-N-CH₂-).
-
-
¹³C NMR (in CDCl₃, δ in ppm):
-
Carbonyl Carbon: δ 185-195.
-
Nitrile Carbon: δ 115-120.
-
Aromatic Carbons: Multiple signals between δ 110-155.
-
Methylene Carbon: δ 25-35.
-
Morpholine Carbons: δ 66-67 (-O-CH₂) and δ 47-48 (-N-CH₂-).
-
-
IR Spectroscopy (cm⁻¹):
-
Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2250-2270 cm⁻¹.
-
Carbonyl (C=O) stretch: A strong, sharp band around 1680-1700 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1580-1610 cm⁻¹ region.
-
C-O-C stretch (ether): A strong band around 1110-1130 cm⁻¹.
-
Safety and Handling
As a research chemical, 3-(4-morpholinophenyl)-3-oxopropanenitrile requires careful handling in a controlled laboratory environment.
Hazard Identification
Based on available safety data sheets for this and structurally similar compounds, the following GHS hazard statements apply:[2][5]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][15][16]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is often 2-8°C for long-term stability.[2] Keep away from oxidizing agents.[15][17]
Conclusion
3-(4-Morpholinophenyl)-3-oxopropanenitrile is a well-defined chemical entity with a rich profile of reactivity centered on its β-ketonitrile core. Its straightforward synthesis via Claisen-type condensation and the presence of the medicinally relevant morpholine moiety make it a high-value intermediate. For researchers in drug discovery and synthetic chemistry, this compound serves as a versatile platform for accessing a wide array of complex heterocyclic structures and novel molecular entities. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to unlocking its full synthetic potential.
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